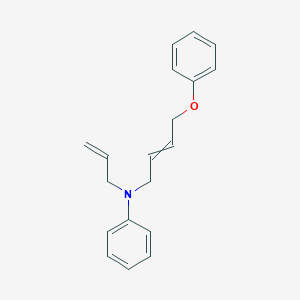
N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. This compound features a phenoxy group and a butenyl chain attached to the nitrogen atom of an aniline ring, along with a propenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline can be achieved through a multi-step process:
Formation of 4-Phenoxybut-2-en-1-yl bromide: This can be synthesized by reacting 4-phenoxybut-2-en-1-ol with hydrobromic acid.
N-Alkylation of Aniline: The 4-Phenoxybut-2-en-1-yl bromide is then reacted with aniline in the presence of a base such as potassium carbonate to form N-(4-Phenoxybut-2-en-1-yl)aniline.
Addition of Propenyl Group: Finally, the N-(4-Phenoxybut-2-en-1-yl)aniline is reacted with propenyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and propenyl groups.
Reduction: Reduction reactions can target the double bonds in the butenyl and propenyl chains.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide.
Major Products
Oxidation: Formation of phenoxybutanoic acid derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of nitro or sulfonyl derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Biological Studies: Used in studies to understand the interaction of aromatic amines with biological systems.
Industry
Dyes and Pigments: Used in the synthesis of dyes due to its aromatic structure.
Agrochemicals: Potential use in the development of new agrochemicals.
作用機序
The mechanism of action of N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The phenoxy and propenyl groups could play a role in binding to specific molecular targets, influencing pathways involved in cellular processes.
類似化合物との比較
Similar Compounds
N-(4-Phenoxybut-2-en-1-yl)aniline: Lacks the propenyl group.
N-(prop-2-en-1-yl)aniline: Lacks the phenoxybutenyl group.
N-Phenyl-N-(prop-2-en-1-yl)aniline: Lacks the phenoxy group.
Uniqueness
N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline is unique due to the presence of both phenoxybutenyl and propenyl groups, which can impart distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
651300-50-4 |
|---|---|
分子式 |
C19H21NO |
分子量 |
279.4 g/mol |
IUPAC名 |
N-(4-phenoxybut-2-enyl)-N-prop-2-enylaniline |
InChI |
InChI=1S/C19H21NO/c1-2-15-20(18-11-5-3-6-12-18)16-9-10-17-21-19-13-7-4-8-14-19/h2-14H,1,15-17H2 |
InChIキー |
GVHOLONJJPBQFS-UHFFFAOYSA-N |
正規SMILES |
C=CCN(CC=CCOC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt)](/img/structure/B12603754.png)
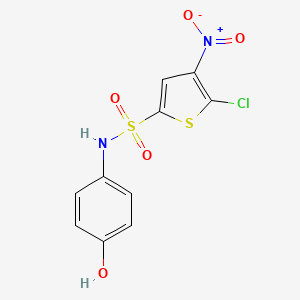
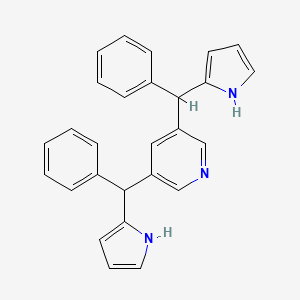
![1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12603765.png)
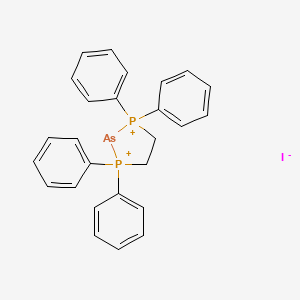
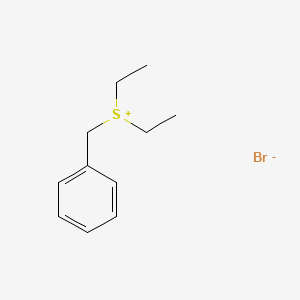
![[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile](/img/structure/B12603780.png)
![Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12603786.png)
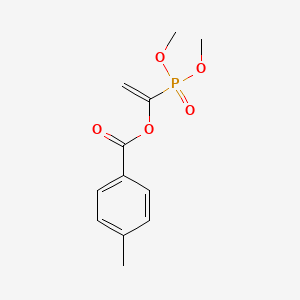
![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine](/img/structure/B12603809.png)
![6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603813.png)
propanedinitrile](/img/structure/B12603821.png)
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine](/img/structure/B12603843.png)
